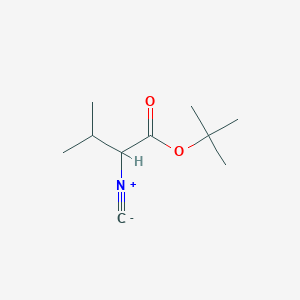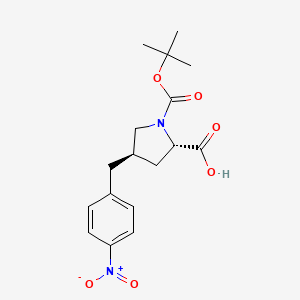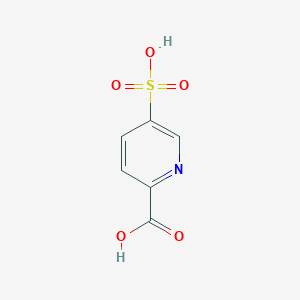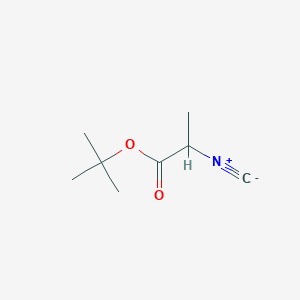
(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
This generally includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Scientific Research Applications
Synthesis and Structural Analysis
- Coordination Polymers and Metal-Organic Frameworks : Research involving pyridine-carboxylic acid derivatives has led to the synthesis of various coordination polymers and metal-organic frameworks (MOFs). These compounds demonstrate diverse structural configurations and properties, which are heavily influenced by reaction conditions, metal ions, and ligand types. Such studies could inform the synthesis and potential applications of "(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride" in creating new materials with specific magnetic, catalytic, or structural properties (Ghosh et al., 2004), (Das et al., 2009).
Electropolymerization and Material Properties
- Polymer Synthesis and Applications : Studies on the electropolymerization of pyrrole and thiophene derivatives, especially those functionalized with specific groups, highlight the potential for synthesizing conducting polymers. These materials possess unique electrical properties and stability, suggesting potential applications in electronic devices or as materials with specific conductivity or stability characteristics. Such research may offer insights into the polymerization behavior and applications of "(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride" in creating novel polymeric materials (Hao et al., 2007).
Chemical Binding and Activity Studies
- Molecular Interaction and Drug Design : Research on the binding modes of specific compounds to biological targets can inform drug design and molecular interaction studies. For instance, studies on the binding of pyrrolidine derivatives to enzymes or receptors might provide a framework for understanding how "(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride" could interact with biological systems, potentially guiding its application in medicinal chemistry or biochemistry (Vaz et al., 1998).
Catalysis and Chemical Reactions
- Catalytic Applications : The stabilization of palladium nanoparticles on polymer supports and their use in chemoselective hydrogenation reactions showcases the potential of combining specific functional groups with metal nanoparticles for catalytic applications. This research might suggest ways in which "(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride" could be utilized in catalysis, particularly in the development of novel catalysts for organic synthesis or hydrogenation reactions (Oberhauser et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
I hope this general guide is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
(2S)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-3,6-7,15H,4-5,8-11H2,(H,16,17);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPPBTCBOGWXJD-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCCC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CCCC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375989 | |
| Record name | (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049728-45-1 | |
| Record name | (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine](/img/structure/B1608014.png)







